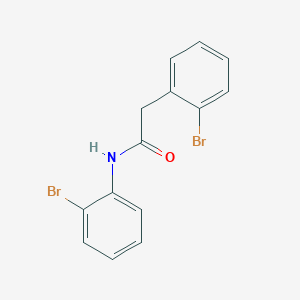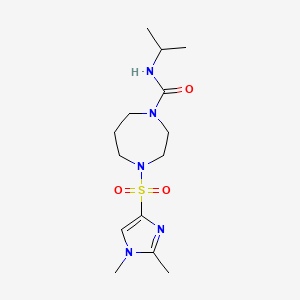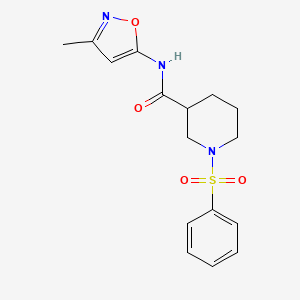
4-Bromo-5-chloro-2-hydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-chloro-2-hydroxybenzaldehyde is a chemical compound with the CAS Number: 886504-56-9 . It has a molecular weight of 235.46 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-Bromo-5-chloro-2-hydroxybenzaldehyde is 1S/C7H4BrClO2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-3,11H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-5-chloro-2-hydroxybenzaldehyde are not available, it’s worth noting that similar compounds like 4-Bromo-2-hydroxybenzaldehyde are used in the synthesis of γ-secretase modulator BIIB042 .Physical And Chemical Properties Analysis
4-Bromo-5-chloro-2-hydroxybenzaldehyde is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Hydrazone Compounds
4-Bromo-5-chloro-2-hydroxybenzaldehyde can react with 4-chlorobenzohydrazide to afford two isostructural hydrazone compounds . These compounds were structurally characterized by X-ray determination . Hydrazone compounds have been widely investigated due to their easy synthesis and wide applications .
Antimicrobial and Antitumor Activities
Hydrazone compounds, which can be synthesized using 4-Bromo-5-chloro-2-hydroxybenzaldehyde, have excellent antimicrobial and antitumor activities . This makes the compound a valuable resource in the development of new drugs and therapies.
Synthesis of PDE4 Inhibitors
2-Bromo-5-hydroxybenzaldehyde, a compound similar to 4-Bromo-5-chloro-2-hydroxybenzaldehyde, is used in the synthesis of PDE4 inhibitors . It’s plausible that 4-Bromo-5-chloro-2-hydroxybenzaldehyde could be used in a similar manner.
Synthesis of BCL-XL and Cancer Cell Growth Inhibitors
2-Bromo-5-hydroxybenzaldehyde is also used in the synthesis of BCL-XL and cancer cell growth inhibitors . Given the structural similarity, 4-Bromo-5-chloro-2-hydroxybenzaldehyde could potentially be used in similar applications.
Synthesis of Schiff Base Ligands
5-Bromosalicylaldehyde, a compound similar to 4-Bromo-5-chloro-2-hydroxybenzaldehyde, reacts with 1,2-bis(4-chloro-2-aminophenoxy)ethane to yield Schiff base ligand . Given the structural similarity, 4-Bromo-5-chloro-2-hydroxybenzaldehyde could potentially be used in similar applications.
Organic Synthesis Intermediate
4-Bromo-5-chloro-2-hydroxybenzaldehyde is an organic synthesis intermediate and can be used in laboratory research and development processes .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various cellular targets, including enzymes and receptors .
Mode of Action
It’s known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction involves the nitrogen acting as a nucleophile, competing with oxygen. The reaction with oxygen forms a hemiketal, which is reversible, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Benzylic halides, which are structurally similar, typically react via an sn1 or sn2 pathway, depending on whether they are primary, secondary, or tertiary .
Pharmacokinetics
Its molecular weight of 23546 suggests that it may have suitable properties for absorption and distribution in the body.
Result of Action
The formation of oximes and hydrazones from aldehydes is a well-known reaction in organic chemistry, which can lead to significant changes in the chemical properties of the molecule .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-5-chloro-2-hydroxybenzaldehyde. For instance, the compound is typically stored at room temperature , suggesting that it is stable under normal conditions.
Eigenschaften
IUPAC Name |
4-bromo-5-chloro-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-3,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQYMROGJFPZGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-chloro-2-hydroxybenzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

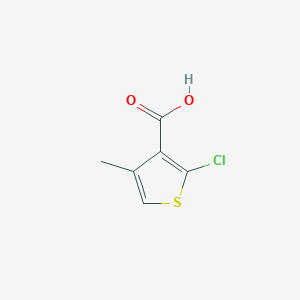
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-cyclohexylacetamide](/img/structure/B2949392.png)
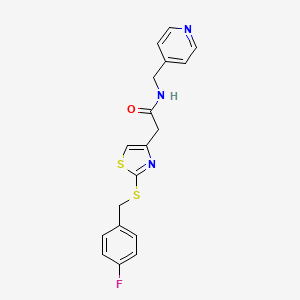
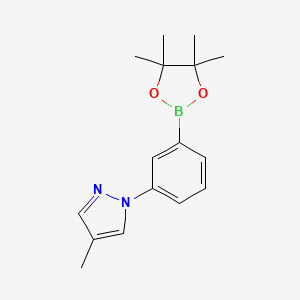
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B2949397.png)
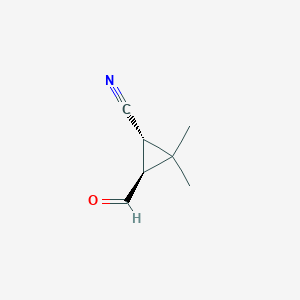
![1,2,3,4,6,7,8,12b-Octahydropyrazino[2,1-a][2]benzazepine;dihydrochloride](/img/structure/B2949400.png)
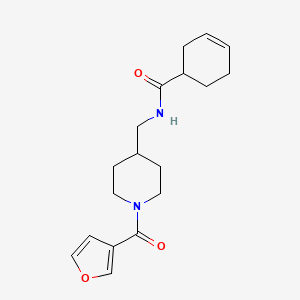

![3-[5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-oxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile](/img/structure/B2949406.png)
![N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2949407.png)
